4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Overview
Description
Preparation Methods
Chemical Reactions Analysis
D-15413 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in D-15413.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and hydroxy groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-15413 has been extensively studied for its antineoplastic properties. It has shown significant inhibitory effects on estrogen-dependent mammary tumors in various animal models . The compound has also been tested for its prostatic tumor-inhibiting activity, demonstrating strong inhibitory effects on prostate and seminal vesicle weight in rats and mice . Additionally, D-15413 has been investigated for its potential use in treating other endocrine-related malignancies .
Mechanism of Action
The mechanism of action of D-15413 involves its interaction with estrogen receptors. The compound exhibits antiestrogenic properties, which contribute to its antineoplastic activity. It binds to estrogen receptors, inhibiting the growth of estrogen receptor-positive breast cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in the proliferation of hormone-dependent tumors .
Comparison with Similar Compounds
D-15413 is part of the 2-phenylindole class of compounds, which includes other similar compounds such as D-16726 and D-15414 . Compared to these compounds, D-15413 has shown unique properties in terms of its inhibitory effects on estrogen-dependent tumors. While D-16726 and D-15414 also exhibit antiestrogenic activity, D-15413 has demonstrated a distinct profile in various tumor models .
Similar Compounds
- D-16726
- D-15414
D-15413 stands out due to its specific structural features and its effectiveness in inhibiting the growth of certain types of tumors.
Properties
IUPAC Name |
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c1-2-20-14-6-9(22)3-11(17)10(14)7-15(20)16-12(18)4-8(21)5-13(16)19/h3-7,21-22H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATDYQOGSPTLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232300 | |
Record name | D 15413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83364-03-8 | |
Record name | D 15413 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-370875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D 15413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-2-(2,6-DICHLORO-4-HYDROXYPHENYL)-1-ETHYL-1H-INDOL-6-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE44SE4G4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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